molecular formula C10H19NO4S B558594 Boc-Cys(Et)-Oh CAS No. 16947-82-3

Boc-Cys(Et)-Oh

Cat. No. B558594
CAS RN: 16947-82-3
M. Wt: 249.33 g/mol
InChI Key: IBCCMMVPGKVLAX-ZETCQYMHSA-N
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Description

“Boc-Cys(Et)-Oh” is a derivative of the amino acid cysteine . It is used in various chemical syntheses and peptide chemistry . The “Boc” in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .


Synthesis Analysis

The synthesis of Boc-Cys(Et)-Oh involves the use of protecting groups and coupling reagents . For instance, one study described the synthesis of Cys-selective S-Trt or S-Mmt protected Cys-containing peptides by fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS) .


Molecular Structure Analysis

The molecular formula of Boc-Cys(Et)-Oh is C10H19NO4S . Its average mass is 249.327 Da and its monoisotopic mass is 249.103485 Da .


Chemical Reactions Analysis

Boc-Cys(Et)-Oh can participate in various chemical reactions. For instance, it can react with vinylheteroarenes in a process called cysteine bioconjugation . This reaction is used to install distinct functionality which can aid in the interrogation of biological processes or the generation of new therapeutic modalities .


Physical And Chemical Properties Analysis

Boc-Cys(Et)-Oh is a solid substance . It has an optical activity of [α]20/D +8.0±1.5°, c = 1% in ethanol . Its molecular weight is 249.33 .

Scientific Research Applications

Mechanism of Action

Target of Action

Boc-Cys(Et)-Oh, also known as tert-butyloxycarbonyl-L-cysteine ethyl ester, is a cysteine derivative that is primarily used in peptide and protein synthesis . The primary targets of Boc-Cys(Et)-Oh are proteins, peptides, and antibodies, where it serves as a protecting group for the cysteine thiol group .

Mode of Action

Boc-Cys(Et)-Oh interacts with its targets by serving as a protecting group for the cysteine thiol group during peptide and protein synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Alloc group in Boc-Cys(Et)-Oh is stable but can be removed by piperidine treatment .

Biochemical Pathways

The biochemical pathways affected by Boc-Cys(Et)-Oh are those involved in peptide and protein synthesis. By protecting the cysteine thiol group, Boc-Cys(Et)-Oh allows for the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . This plays a crucial role in the construction of bioconjugates like antibody-drug conjugates (ADCs), which combine the selective targeting capabilities of an antibody with the potent toxicity of small molecule drugs .

Pharmacokinetics

They include increased duration of action, less-frequent drug dosing, reduced pharmacokinetic sensitivity, and the potential to target intractable shallow binding sites .

Result of Action

The result of Boc-Cys(Et)-Oh’s action is the successful synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This has wide-ranging applications in the fields of drug discovery, antibody-drug conjugates (ADCs), and protein engineering .

Action Environment

The action of Boc-Cys(Et)-Oh is influenced by the environmental conditions of the reaction. For instance, the Alloc group in Boc-Cys(Et)-Oh is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) but can be removed by piperidine treatment . Additionally, the reaction between Boc-Cys(Et)-Oh and its targets can be influenced by factors such as pH, temperature, and the presence of other reactants .

Safety and Hazards

Boc-Cys(Et)-Oh may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, it should be washed off with soap and plenty of water .

Future Directions

The use of Boc-Cys(Et)-Oh and other cysteine derivatives continues to be a topic of research in peptide and protein science . Future directions may include the development of more sophisticated strategies for the protection and deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

properties

IUPAC Name

(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCCMMVPGKVLAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427011
Record name Boc-Cys(Et)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(Et)-Oh

CAS RN

16947-82-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16947-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Cys(Et)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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